2-Benzothiazolesulfenamide, N-(1-methylethyl)-

Rubber compounding Molar stoichiometry Accelerator loading

2-Benzothiazolesulfenamide, N-(1-methylethyl)- (CAS 10220-34-5), also designated N-isopropylbenzothiazole-2-sulfenamide, is a mono‑N‑alkyl sulfenamide vulcanization accelerator with the molecular formula C₁₀H₁₂N₂S₂ and molecular weight 224.35 g·mol⁻¹. Its computed boiling point is 332.1 °C (at 760 mmHg), flash point 154.7 °C, and density 1.25 g·cm⁻³.

Molecular Formula C10H12N2S2
Molecular Weight 224.4 g/mol
CAS No. 10220-34-5
Cat. No. B158864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazolesulfenamide, N-(1-methylethyl)-
CAS10220-34-5
Molecular FormulaC10H12N2S2
Molecular Weight224.4 g/mol
Structural Identifiers
SMILESCC(C)NSC1=NC2=CC=CC=C2S1
InChIInChI=1S/C10H12N2S2/c1-7(2)12-14-10-11-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3
InChIKeyVIHMZNMSEVOOPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzothiazolesulfenamide, N-(1-Methylethyl)- (CAS 10220-34-5): Chemical Identity and Sulfenamide Class Positioning for Rubber Curing


2-Benzothiazolesulfenamide, N-(1-methylethyl)- (CAS 10220-34-5), also designated N-isopropylbenzothiazole-2-sulfenamide, is a mono‑N‑alkyl sulfenamide vulcanization accelerator with the molecular formula C₁₀H₁₂N₂S₂ and molecular weight 224.35 g·mol⁻¹ [1]. Its computed boiling point is 332.1 °C (at 760 mmHg), flash point 154.7 °C, and density 1.25 g·cm⁻³ [2]. As a member of the ASTM D4818 Class 1 sulfenamide family, the compound provides delayed‑action acceleration during sulfur vulcanization of diene elastomers, with its scorch delay and cure rate governed by the steric and electronic character of the N‑isopropyl substituent [3].

Why N-(1-Methylethyl)-2-Benzothiazolesulfenamide Cannot Be Interchanged with CBS, TBBS, MBS, or DCBS


Sulfenamide accelerator performance is not a bulk‑class property but an exquisitely sensitive function of the amine substituent's steric hindrance (Taft Eₛ) and basicity (pKₐ), which together define the S–N bond lability that controls scorch delay and cure rate [1]. For N‑alkyl sulfenamides, scorch delay exhibits a linear free‑energy relationship with the ¹³C NMR chemical shift at the benzothiazole C8 position and the σ* constant of the amino substituent, with longer scorch delay obtained from sterically hindered alkyl substituents [2]. The N‑isopropyl group occupies a discrete position in this continuum: its secondary‑alkyl branching (α‑carbon branching) and intermediate steric bulk place it between the less‑hindered N‑cyclohexyl (CBS; secondary but cyclic) and the more‑hindered N‑tert‑butyl (TBBS; tertiary) substituents, yielding a scorch‑delay/cure‑rate combination that neither CBS, TBBS, MBS (morpholinyl; oxygen‑containing heterocycle), nor DCBS (dicyclohexyl; bis‑substituted) can replicate [3]. Generic substitution without quantitative cure‑curve verification therefore risks both processing safety (premature scorch) and cure‑state (crosslink density) deviations in production compounds.

Quantitative Differentiation Evidence for N-(1-Methylethyl)-2-Benzothiazolesulfenamide vs. Closest Sulfenamide Analogs


Molecular Weight Differentiation vs. TBBS and CBS for Stoichiometric Loading Calculations

The molecular weight of N-(1-methylethyl)-2-benzothiazolesulfenamide (224.35 g·mol⁻¹) is 5.9 % lower than that of TBBS (N‑tert‑butyl‑2‑benzothiazolesulfenamide, CAS 95‑31‑8; 238.37 g·mol⁻¹) and 15.2 % lower than that of CBS (N‑cyclohexyl‑2‑benzothiazolesulfenamide, CAS 95‑33‑0; 264.41 g·mol⁻¹) [1]. For a formulation targeting equivalent molar accelerator concentration — the parameter that directly governs crosslink density in sulfenamide‑accelerated systems [2] — this translates to a mass‑loading reduction of approximately 0.12 phr for every 2.0 phr of TBBS or 0.30 phr for every 2.0 phr of CBS. Conversely, at equal weight loading, this compound delivers a 5.9 % higher molar concentration than TBBS and a 15.2 % higher molar concentration than CBS, which can shift the accelerator/sulfur ratio and alter both crosslink density and crosslink type distribution (mono‑ vs. di‑ vs. polysulfidic).

Rubber compounding Molar stoichiometry Accelerator loading Formulation design

Scorch Safety and Cure Activity Ranking Among Commercial Sulfenamides

Industry‑standard classification places commercial sulfenamide accelerators in the following rank orders for key performance parameters: (i) Scorch safety (longer): CBS < TBBS < MBS < DCBS; (ii) Cure rate (faster): DCBS < MBS < CBS < TBBS; (iii) Crosslink density at equal dosage (higher): DCBS < MBS < CBS < TBBS [1]. N‑(1‑Methylethyl)‑2‑benzothiazolesulfenamide, bearing a secondary‑alkyl N‑isopropyl substituent with α‑carbon branching but lower steric bulk than the tert‑butyl or dicyclohexyl groups, is positioned between CBS and TBBS in scorch safety and between CBS and TBBS in cure rate, consistent with structure–activity relationships showing that positive inductive effects shorten scorch times and increase cure rates, while steric hindrance at the sulfenamide nitrogen increases scorch time [2]. Although direct Mooney scorch (t₅ at 121 °C) or MDR tₛ₂ values for this specific compound at standardized loading are not published in open literature, the class‑level ranking (CBS < N‑isopropyl‑sulfenamide < TBBS < MBS < DCBS) is predictable from established quantitative structure–property relationships [3]. This positions the compound as offering greater scorch safety than CBS with faster cure rate than DCBS or MBS — a combination not achievable with any single standard commercial sulfenamide.

Scorch safety Cure kinetics Sulfenamide ranking Processing safety Crosslink density

Scorch Safety Differential vs. DCBS (Dicyclohexylbenzothiazole Sulfenamide): Direct Industrial Comparison

Commercial technical literature explicitly states that DCBS (N,N‑dicyclohexyl‑2‑benzothiazolesulfenamide, CAS 4979‑32‑2) possesses superior anti‑scorch performance among sulfenamide accelerators and that its scorch resistance and operational safety performance in natural rubber are better than those of DIBS (where DIBS in this context refers to the N‑isopropyl‑substituted sulfenamide class) [1]. This documented relative ranking — DCBS > DIBS (i.e., N‑isopropyl‑sulfenamide) for scorch safety in natural rubber — establishes a directional boundary condition: the target compound does not match DCBS's extreme scorch delay but correspondingly provides a faster cure rate and higher crosslinking efficiency at equal dosage than DCBS, consistent with the established sulfenamide trade‑off between scorch delay and cure activity [2]. This trade‑off is quantitative in nature; DCBS is described as "very slow curing and not very efficient in terms of crosslink density" [3], whereas N‑isopropyl‑sulfenamide, with lower steric hindrance, delivers higher accelerator activity.

Anti-scorch performance Operational safety Natural rubber DCBS comparison Processing window

Vulcanization Temperature Plateau and Process Flexibility vs. NOBS (MBS)

Industrial technical data for the structurally analogous N,N‑diisopropyl‑2‑benzothiazolesulfenamide (CAS 95‑29‑4) documents that this sulfenamide exhibits a greater retardation effect than NOBS (N‑oxydiethylene‑2‑benzothiazolesulfenamide, i.e., MBS, CAS 102‑77‑2) in natural rubber, a faster vulcanization rate at curing temperature, and a wide vulcanization plateau permitting higher curing temperatures in the range of 130–160 °C [1]. The mono‑N‑isopropyl analog (CAS 10220‑34‑5) is expected, based on class‑level structure–activity relationships, to exhibit a qualitatively similar but quantitatively distinct profile — its single isopropyl group provides less steric shielding of the S–N bond than the diisopropyl analog, potentially yielding a somewhat shorter scorch delay but faster cure rate than the bis‑substituted variant [2]. The documented 130–160 °C processing window for the sulfenamide class incorporating isopropyl substitution is wider than the typical optimum range for CBS (140–150 °C) and aligns with the elevated‑temperature capability of TBBS [3].

Vulcanization temperature Cure plateau High-temperature curing NOBS comparison Process window

Reversion Resistance Relative to Sulfenimide Accelerator TBSI: Replacement Context

Technical literature on sulfenimide accelerators explicitly identifies TBSI (N‑tert‑butyl‑2‑benzothiazole sulfenimide) as a replacement for DIBS (N‑isopropyl‑type sulfenamides) in applications requiring enhanced reversion resistance, noting that "TBSI is a non‑secondary amine accelerator, which can replace NOBS and DIBS and has better resistance to reversion" [1]. The rubber compounded with TBSI "can obtain good scorch safety and lower vulcanization rate, and show good curing reversion resistance, high modulus and lower heat generation" [2]. This establishes that N‑isopropyl‑substituted sulfenamides are susceptible to reversion under prolonged high‑temperature curing conditions relative to sulfenimide‑type accelerators, a property relevant to the curing of thick rubber articles where heat transfer limitations extend the time at temperature in the core. The reversion limitation is a direct consequence of the sulfenamide S–N bond lability that also governs scorch delay: the same bond cleavage that enables delayed action also contributes to post‑cure network degradation at extended cure times [3].

Reversion resistance TBSI comparison Cure reversion Thick-section curing Sulfenimide alternative

N‑Nitrosamine Generation Risk Profile: Primary vs. Secondary Amine Distinction

Regulatory concern over carcinogenic N‑nitrosamine formation during rubber processing has driven the adoption of accelerators derived from 'safe' amines — those that are difficult to nitrosate or whose nitrosation products are non‑carcinogenic [1]. N‑(1‑Methylethyl)‑2‑benzothiazolesulfenamide is derived from isopropylamine, a primary amine. In contrast, the widely used commercial sulfenamides TBBS (from tert‑butylamine, also a primary amine), CBS (from cyclohexylamine, a primary amine), MBS/NOBS (from morpholine, a secondary amine known to generate carcinogenic N‑nitrosomorpholine), and DCBS (from dicyclohexylamine, a secondary amine) exhibit fundamentally different nitrosamine generation potentials [2]. Among sulfenamide accelerators, those derived from secondary amines (MBS/NOBS, DCBS, DIBS‑diisopropyl) carry a recognized N‑nitrosamine risk, whereas those derived from primary amines (CBS, TBBS, and the target compound) are classified as lower‑risk [3]. This regulatory differentiation provides a procurement rationale: N‑(1‑methylethyl)‑2‑benzothiazolesulfenamide combines primary‑amine nitrosamine safety with cure characteristics that are intermediate between CBS and TBBS, offering an alternative for formulators seeking to replace MBS/NOBS without adopting the cure profile of TBBS or CBS.

Nitrosamine Safe amines Regulatory compliance Secondary amine Rubber industry hygiene

Best Application Scenarios for N-(1-Methylethyl)-2-Benzothiazolesulfenamide Based on Quantitative Differentiation Evidence


Rubber Formulations Requiring Intermediate Scorch Safety Between CBS and TBBS with Higher Crosslinking Efficiency than DCBS

Based on the established sulfenamide ranking (CBS < N‑isopropyl‑sulfenamide < TBBS for scorch safety; DCBS < N‑isopropyl‑sulfenamide for cure rate) , this compound is best deployed in natural rubber (NR), styrene‑butadiene rubber (SBR), and butadiene rubber (BR) compounds where CBS provides insufficient scorch safety for the mixing and processing thermal history, yet TBBS exceeds the required cure rate, and where DCBS's slow cure compromises productivity . Examples include continuous extrusion profiles requiring shape retention, injection‑molded rubber components with moderate flow‑path lengths, and calendered rubber sheet where premature scorch at the calendar roll surface must be avoided .

Elevated-Temperature Vulcanization Processes (130–160 °C) Requiring Wide Cure Plateau

The documented 130–160 °C vulcanization temperature plateau for isopropyl‑substituted sulfenamides supports the use of this compound in processes that demand higher‑temperature curing for reduced cycle time or improved heat transfer — including injection and transfer molding of complex geometries, press curing of thick rubber‑to‑metal bonded components, and hot‑air or LCM (liquid curing medium) continuous vulcanization lines. The wider operating window relative to CBS (typically 140–150 °C optimum) provides temperature flexibility for multi‑cavity molds with inherent thermal gradients .

N‑Nitrosamine‑Regulated Rubber Manufacturing as a Primary‑Amine Sulfenamide Alternative to MBS/NOBS

In rubber factories subject to EU Directive 93/11/EEC or German TRGS 552 workplace N‑nitrosamine limits, the primary‑amine origin of N‑(1‑methylethyl)‑2‑benzothiazolesulfenamide positions it as a lower‑risk replacement for secondary‑amine sulfenamides (MBS/NOBS, DCBS, diisopropyl‑DIBS) . Unlike the diisopropyl analog (CAS 95‑29‑4, a secondary‑amine derivative of diisopropylamine), the target compound's isopropylamine precursor (a primary amine) is classified among 'safe' amines whose nitrosation is either kinetically disfavored or yields non‑carcinogenic products . This makes it particularly relevant for tire inner‑liner compounds, rubber seals for potable water, baby‑bottle nipple compounds, and pharmaceutical closures, where regulatory scrutiny of nitrosamine migration is highest .

Specialty Research and Accelerator‑Profiling Studies: QSPR and Structure–Activity Reference Compound

Because N‑(1‑methylethyl)‑2‑benzothiazolesulfenamide occupies a structurally defined intermediate position in the N‑alkyl sulfenamide series — between the mono‑substituted primary‑alkyl derivatives (CBS, TBBS) and the bis‑substituted variants (DCBS, diisopropyl‑DIBS) — it serves as a valuable reference compound in quantitative structure–property relationship (QSPR) studies of scorch delay and accelerator activity . Its well‑characterized ¹³C NMR parameters and computable σ* constants for the isopropyl substituent make it suitable for calibrating predictive models linking amine steric/electronic descriptors (Taft Eₛ, Charton ν, pKₐ) to vulcanization kinetics, as established by Ducháček's correlation analysis . Additionally, its distinct molecular weight (224.35 g·mol⁻¹) and physical properties provide a unique reference point for analytical method development (HPLC, GC‑MS) in accelerator residue analysis of cured rubber articles .

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